2,5-dichloro-N-(2-methylphenyl)benzamide
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Overview
Description
2,5-Dichloro-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11Cl2NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring, along with an amide functional group. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-methylphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., ethanol).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2,5-Dichloro-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,5-Dichloro-N-(2-chlorophenyl)benzamide
- 2,5-Dichloro-N-(4-methylphenyl)benzamide
Uniqueness
2,5-Dichloro-N-(2-methylphenyl)benzamide is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. The position and nature of substituents on the benzene ring can significantly impact the compound’s properties, making it distinct from other similar benzamide derivatives .
Properties
Molecular Formula |
C14H11Cl2NO |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,1H3,(H,17,18) |
InChI Key |
JVOAISIPIWLDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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